(2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one
Description
Overview of Chalcone (B49325) Derivatives in Synthetic Organic Chemistry
Chalcone derivatives are a cornerstone of synthetic organic chemistry due to their versatile reactivity and straightforward synthesis. The most common method for their preparation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). derpharmachemica.comnih.govresearchgate.net This reaction is highly efficient and allows for the introduction of a wide variety of substituents on both aromatic rings, leading to a vast library of chalcone derivatives. nih.gov
The synthetic utility of chalcones stems from the reactivity of the α,β-unsaturated carbonyl group. researchgate.net This functional group can undergo a variety of chemical transformations, serving as a key building block for the synthesis of numerous heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. nih.goviucr.orgresearchgate.net The inherent biological activities of the chalcone scaffold itself have also driven significant research. Chalcones and their synthetic derivatives have been shown to exhibit a wide spectrum of pharmacological properties. chemrevlett.comnih.gov
Significance of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one as a Representative Chalcone Scaffold for Academic Inquiry
This compound serves as a significant model compound for academic research. The presence of the 4-ethoxy group on one of the phenyl rings provides a specific point of electronic and steric modification, allowing researchers to systematically study structure-activity relationships.
The synthesis of this compound, typically achieved by the Claisen-Schmidt condensation of 4-ethoxyacetophenone and benzaldehyde, is a classic example used in academic settings to demonstrate this fundamental reaction. nih.gov Its well-defined structure and predictable reactivity make it an excellent starting material for exploring the synthesis of more complex heterocyclic systems. iucr.org
Table 2: Comparison of Related 4,4'-Substituted Chalcones
| Ring A Substituent (on Carbonyl side) | Ring B Substituent | Key Research Finding | Reference |
|---|---|---|---|
| 4-Ethoxy | 4-Fluoro | Crystal structure analysis reveals near planarity and specific intermolecular interactions. | nih.govresearchgate.net |
| 4-Methoxy | 4-Chloro | Packing in the crystal lattice is influenced by π–π stacking. | iucr.org |
| 4-Hydroxy | 4-Fluoro | Hydrogen bonding involving the hydroxyl group dominates the crystal packing. | researchgate.net |
Scope and Research Trajectories for the Comprehensive Analysis of this compound
The future research directions for this compound are multifaceted, spanning synthetic methodology, materials science, and medicinal chemistry.
Synthetic and Methodological Development:
Green Synthesis: Exploration of more environmentally benign synthetic routes, such as microwave-assisted or solvent-free Claisen-Schmidt condensations, remains an active area of research for chalcone synthesis in general. chemrevlett.comresearchgate.net
Novel Heterocyclic Scaffolds: Using this specific chalcone as a precursor to synthesize novel and complex heterocyclic compounds is a continuing trajectory. researchgate.netresearchgate.net This involves exploring its reactivity with a wider range of reagents to build five, six, or seven-membered ring systems.
Medicinal Chemistry and Biological Evaluation:
Structure-Activity Relationship (SAR) Studies: A comprehensive analysis involves synthesizing a series of derivatives where the unsubstituted phenyl ring is modified with various functional groups. The resulting library of compounds can then be screened for a range of biological activities to build detailed SAR models.
Exploration of New Biological Targets: While chalcones are known for a broad range of activities, future studies could focus on novel and specific molecular targets. iiarjournals.orgnih.gov Computational approaches, such as molecular docking, can be employed to predict potential interactions with biological macromolecules and guide the design of more potent and selective derivatives. nih.gov
Materials Science:
Nonlinear Optical (NLO) Properties: Chalcone derivatives are being investigated for their potential applications in materials science, particularly as nonlinear optical materials. researchgate.net The extended π-conjugated system in this compound makes it a candidate for such studies. Future research could involve measuring its NLO properties and exploring how modifications to its structure enhance these characteristics.
The systematic study of this compound continues to be a valuable endeavor, providing fundamental insights into the chemistry of chalcones and paving the way for the development of new functional molecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
| (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
| 4-ethoxyacetophenone |
| Benzaldehyde |
| Pyrazolines |
| Isoxazoles |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-16-11-9-15(10-12-16)17(18)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBZPOCGLTDQH-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2e 1 4 Ethoxyphenyl 3 Phenylprop 2 En 1 One and Analogous Chalcone Derivatives
Classical and Modified Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is the most prominent and widely utilized method for synthesizing chalcones. ekb.egscispace.com This reaction involves the cross-aldol condensation of an aromatic aldehyde with an aromatic methyl ketone, followed by dehydration to yield the characteristic chalcone (B49325) scaffold. ijarsct.co.inresearchgate.net For the specific synthesis of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one, the reactants are benzaldehyde (B42025) and 4-ethoxyacetophenone. The reaction can be effectively catalyzed by either a base or an acid.
Base-Catalyzed Approaches for Chalcone Synthesis
The base-catalyzed Claisen-Schmidt condensation is the conventional and most frequently employed route for chalcone synthesis. ijarsct.co.in The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). researchgate.netnih.gov The concentration of the alkaline catalyst can range from 10% to 60%. ijarsct.co.in In a typical procedure, equimolar amounts of 4-ethoxyacetophenone and benzaldehyde are dissolved in ethanol, and an aqueous solution of the base is added. nih.govyoutube.com The mixture is stirred at room temperature for a period that can range from a few hours to 24 hours. nih.govscholarsresearchlibrary.com The reaction's completion is often indicated by the formation of a precipitate, which can be isolated by filtration and purified through recrystallization. rsc.org
Solvent-free methods have also been developed, where the reactants are ground together with a solid base like NaOH, offering a greener alternative by minimizing solvent waste. rsc.orgresearchgate.net
| Catalyst | Reactant A | Reactant B | Solvent | Conditions | Yield (%) | Reference |
| NaOH | 4-ethoxyacetophenone | Benzaldehyde | Ethanol | Room Temp, 4h | High | nih.gov |
| KOH | 4-ethoxyacetophenone | Benzaldehyde | Methanol (B129727) | 80°C, 8h (Ultrasound) | Good | nih.gov |
| NaOH (solid) | Acetophenones | Benzaldehydes | Solvent-free | Grinding | High | rsc.orgresearchgate.net |
| NaOH (40%) | 1-(2′,4′-difluorobiphenyl-4-yl)ethanone | Various Aldehydes | Solvent-free | Neutralization with HCl | Good | nih.gov |
This table presents representative conditions for base-catalyzed Claisen-Schmidt condensations of analogous chalcones.
Acid-Catalyzed Synthetic Pathways
While less common than base-catalyzed methods, acid-catalyzed pathways provide an effective alternative for Claisen-Schmidt condensation. bohrium.com This approach can be advantageous when the reactants are sensitive to basic conditions. The reaction can be catalyzed by strong protic acids like hydrochloric acid (HCl) or by Lewis acids. ijarsct.co.in
More recently, research has focused on developing more sustainable and reusable acid catalysts. For instance, sulfonic acid-functionalized ionic liquids have been successfully employed as both the catalyst and the solvent for chalcone synthesis. acs.org These ionic liquids demonstrate high activity, leading to excellent yields (85-94%), and can be easily separated from the product and reused without a significant loss of catalytic activity. acs.org Another innovative approach involves the use of solid acid catalysts, such as protonated aluminate mesoporous silica (B1680970) nanomaterials (HAlMSN), which facilitate the reaction under solvent-free conditions, highlighting high activity and reduced reaction times. rsc.org
Mechanistic Insights into Claisen-Schmidt Reactions for this compound Formation
The mechanism of the Claisen-Schmidt condensation differs depending on whether it is base- or acid-catalyzed.
Base-Catalyzed Mechanism:
Enolate Formation: The reaction initiates with the abstraction of an α-hydrogen from the ketone (4-ethoxyacetophenone) by the base (e.g., OH⁻). This step forms a resonance-stabilized enolate ion. researchgate.net
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), resulting in the formation of an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone (an aldol (B89426) addition product).
Dehydration: Under the basic reaction conditions, this β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate, which is followed by the elimination of a hydroxide ion. This elimination step is facile because it leads to the formation of a conjugated π-system, resulting in the stable α,β-unsaturated ketone, this compound. rsc.org
Acid-Catalyzed Mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde (benzaldehyde), making the carbonyl carbon more electrophilic.
Enol Formation: The ketone (4-ethoxyacetophenone) undergoes acid-catalyzed tautomerization to its enol form.
Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the aldehyde.
Deprotonation and Dehydration: A series of proton transfer steps occurs, leading to the formation of the β-hydroxy ketone, which then dehydrates under acidic conditions to form the final chalcone product.
Contemporary and Environmentally Benign Synthetic Strategies
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents. rjpn.orgbenthamdirect.com Microwave-assisted synthesis and ultrasound irradiation have emerged as powerful techniques for the efficient and environmentally friendly preparation of chalcones. bohrium.com
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. scholarsresearchlibrary.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. globalresearchonline.netfrontiersin.org For chalcone synthesis, reactions that typically take several hours to complete with conventional heating can be finished in a matter of minutes under microwave irradiation. scholarsresearchlibrary.comglobalresearchonline.netmdpi.com
The synthesis of chalcones via microwave-assisted Claisen-Schmidt condensation has been reported using various catalysts and conditions, including solvent-free reactions where the reactants are adsorbed onto a solid support. scholarsresearchlibrary.com The significant advantages of speed and efficiency make MAOS a highly attractive alternative to traditional protocols. nih.gov
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 10–40 hours | 71–87% | frontiersin.org |
| Microwave Irradiation | 1–5 minutes | 78–92% | frontiersin.org |
| Conventional Heating | up to 24 hours | Lower yields | globalresearchonline.net |
| Microwave Irradiation | Seconds to minutes | Higher yields | globalresearchonline.net |
This table provides a comparison of reaction times and yields for the synthesis of analogous chalcones using conventional and microwave-assisted methods.
Ultrasound-Irradiation Techniques in Chalcone Preparation
Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly method for chalcone synthesis. rjpn.orgnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. lew.ro
The use of ultrasonic irradiation in the Claisen-Schmidt condensation has been shown to reduce reaction times and improve yields. nih.govnih.gov For example, chalcone derivatives have been synthesized by treating benzaldehyde and acetophenone (B1666503) derivatives with potassium hydroxide in methanol under ultrasonic irradiation at 80°C for 8 hours. nih.gov This method offers a green alternative by enhancing reaction rates and often allowing for milder reaction conditions compared to conventional methods. nih.govuniv.kiev.ua
Solvent-Free and Heterogeneous Catalysis Methods
In line with the principles of green chemistry, solvent-free synthesis and the use of heterogeneous catalysts have become increasingly popular for the preparation of chalcone derivatives. bohrium.commdpi.com These methods minimize or eliminate the use of volatile organic solvents, reducing environmental impact and simplifying product purification. bohrium.com
The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, has been successfully adapted to solvent-free conditions, often employing mechanochemical techniques like grinding. strategian.comchemrxiv.org In this approach, solid reactants, such as a substituted acetophenone and a benzaldehyde, are ground together in the presence of a solid base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.comchemrxiv.org The friction and localized heat generated during grinding provide the energy to initiate and sustain the reaction, often leading to high yields of the desired chalcone in a short period. mdpi.comstrategian.com For instance, the synthesis of various chalcones via grinding has been reported to produce crude product yields ranging from 81-94%. chemrxiv.org Another efficient solid catalyst used in solvent-free conditions is Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂), which has been successfully employed for the synthesis of medicinally relevant chalcones.
Microwave irradiation is another technique frequently combined with solvent-free conditions to accelerate chalcone synthesis. This method can drastically reduce reaction times from hours to minutes, often with excellent yields. frontiersin.org For example, a green protocol for synthesizing 9-anthracenyl chalcone derivatives under solvent-free conditions using KOH as a catalyst and microwave irradiation resulted in excellent yields within 5 minutes.
Heterogeneous catalysts are also pivotal in the green synthesis of chalcones. These catalysts are in a different phase from the reactants, which facilitates their separation from the reaction mixture and allows for their reuse. researchgate.net Examples of heterogeneous catalysts used in chalcone synthesis include:
Supported Heteropoly Acids: H₅PMo₁₀V₂O₄₀ supported on silica (SiO₂) has been used as a reusable heterogeneous catalyst for the Claisen-Schmidt condensation under solvent-free conditions, demonstrating excellent reusability. researchgate.net
Layered Double Hydroxides (LDHs): Activated hydrotalcites, which are LDH precursors, can act as solid base catalysts. bohrium.com Furthermore, LDH/graphene nanocomposites have been explored as catalysts, showing that the product distribution can be influenced by the catalyst composition and solvent polarity.
Modified Natural Phosphates: Sodium nitrate-modified natural phosphate (B84403) is another example of a strong basic heterogeneous catalyst employed for chalcone synthesis. bohrium.com
Iron Oxide Nanoparticles (FeONPs): A novel method for synthesizing thienyl chalcones utilizes iron oxide nanoparticles as a heterogeneous catalyst, highlighting the ongoing development in this field. shd-pub.org.rs
These solvent-free and heterogeneous catalysis methods offer significant advantages in terms of environmental impact, operational simplicity, and catalyst recyclability for the synthesis of this compound and its analogs.
Organometallic Catalysis in Chalcone Derivative Synthesis (e.g., Suzuki Coupling)
While the Claisen-Schmidt condensation remains the most common route to chalcones, organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful alternative methods for forming the core C-C bonds of the chalcone scaffold. bohrium.comnih.gov The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mdpi.com This methodology offers a versatile and efficient route for synthesizing chalcones with diverse substitution patterns. nih.gov
Several strategies utilizing the Suzuki-Miyaura reaction for chalcone synthesis have been developed:
Coupling of Cinnamoyl Chlorides with Phenylboronic Acids: One of the primary approaches involves the reaction of a substituted cinnamoyl chloride with a phenylboronic acid. This method directly forms the bond between the carbonyl carbon and one of the aryl rings. researchgate.net
Coupling of Benzoyl Chlorides with Styrylboronic Acids: An alternative disconnection involves the coupling of a benzoyl chloride with a styrylboronic acid. This strategy was first demonstrated in 2006 and has since been expanded upon. nih.gov
Reaction with Benzoic Anhydride (B1165640): A variation includes the reaction of styrylboronic acid with benzoic anhydride in the presence of a palladium catalyst, such as PdCl₂, to yield the corresponding chalcone. nih.gov
The synthesis of this compound via a Suzuki coupling could theoretically be achieved by coupling 4-ethoxybenzoyl chloride with styrylboronic acid or by reacting cinnamoyl chloride with 4-ethoxyphenylboronic acid. These reactions are typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(dppf)₂Cl₂ in the presence of a base. nih.gov
The table below summarizes different palladium-catalyzed approaches for chalcone synthesis.
| Reactant 1 | Reactant 2 | Catalyst System | General Outcome |
| Cinnamoyl Chloride | Phenylboronic Acid | Palladium Catalyst + Base | Chalcone |
| Benzoyl Chloride | Styrylboronic Acid | Palladium Catalyst + Base | Chalcone |
| Benzoic Anhydride | Styrylboronic Acid | PdCl₂ + Na₂CO₃ | Chalcone |
| Aryl Iodide | Aryl Vinyl Ketone | Palladium Catalyst (Heck Coupling) | Chalcone |
The application of the Suzuki-Miyaura reaction and other organometallic methods provides a valuable alternative to traditional condensation reactions, allowing for the synthesis of complex chalcone derivatives that may be difficult to access through other routes. nih.gov
Stereoselective Synthesis of this compound and Related E-Isomers
The stereochemistry of the α,β-unsaturated carbonyl system in chalcones is a critical aspect, with the (E)-isomer (trans) generally being the thermodynamically more stable and often the desired product. The synthesis of this compound specifically requires control over the geometry of the double bond.
The conventional Claisen-Schmidt condensation reaction, whether conducted in solution or under solvent-free conditions, typically yields the (E)-isomer with high stereoselectivity. jocpr.com This preference is attributed to the lower steric hindrance in the transition state leading to the trans-configured product compared to the cis-isomer. The resulting (E)-chalcone is stabilized by the extended conjugation of the aromatic rings and the carbonyl group. Spectroscopic data, particularly ¹H NMR, can confirm the stereochemistry, where the trans-ethylenic protons typically show a large coupling constant (J) of around 15.4 Hz.
While the Claisen-Schmidt condensation is inherently stereoselective towards the E-isomer, other methods have been developed to ensure high stereochemical purity:
Wittig Reaction: The Wittig reaction provides another route to chalcones. The use of stabilized ylides, such as those derived from α-bromoacetophenones, generally favors the formation of the (E)-alkene, thus providing a reliable method for synthesizing E-chalcones. nih.gov
Enzyme-Catalyzed Reactions: Biocatalytic approaches have also been explored. An enzyme-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetophenone has been shown to produce the E-chalcone with very high stereoselectivity, offering a "green" and highly specific alternative. shd-pub.org.rs
The table below outlines methods that favor the synthesis of (E)-chalcones.
| Synthetic Method | Key Features | Outcome |
| Claisen-Schmidt Condensation | Base or acid-catalyzed aldol condensation followed by dehydration. | Predominantly yields the thermodynamically stable (E)-isomer. |
| Wittig Reaction | Reaction of a stabilized phosphorus ylide with an aldehyde. | High stereoselectivity for the (E)-isomer. |
| Enzyme-Catalyzed Condensation | Use of enzymes like Hog pancreas lipase. | Highly stereoselective formation of the (E)-chalcone. shd-pub.org.rs |
Chemical Reactivity and Transformation Mechanisms of 2e 1 4 Ethoxyphenyl 3 Phenylprop 2 En 1 One
Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System
The core reactivity of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one is dictated by its α,β-unsaturated carbonyl system. This conjugated arrangement creates a delocalized π-electron system, resulting in specific electrophilic and nucleophilic centers within the molecule. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. Furthermore, the β-carbon of the enone system is also electrophilic due to resonance effects, making it a prime target for conjugate additions, famously known as Michael additions. adichemistry.commasterorganicchemistry.com
Nucleophiles can therefore attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like enolates and amines, typically result in 1,4-addition. adichemistry.com The ethoxy group on the phenyl ring, being an electron-donating group, can influence the electron density of the conjugated system, thereby modulating its reactivity.
Table 1: Electrophilic and Nucleophilic Centers in this compound
| Site | Nature | Typical Reactions |
| Carbonyl Carbon | Electrophilic | 1,2-Nucleophilic Addition |
| β-Carbon | Electrophilic | 1,4-Nucleophilic Addition (Michael Addition) |
| Carbonyl Oxygen | Nucleophilic | Protonation, Coordination to Lewis acids |
| α-Carbon | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) reactions |
Cycloaddition Reactions of the Chalcone (B49325) Moiety (e.g., [2+2] Photocycloadditions)
The double bond within the α,β-unsaturated system of this compound can participate in cycloaddition reactions. A notable example is the [2+2] photocycloaddition, which typically occurs upon irradiation with UV light. researchgate.netacs.org In this reaction, two chalcone molecules react to form a cyclobutane (B1203170) ring. The stereochemical outcome of the photodimerization is often governed by the packing of the molecules in the crystal lattice in solid-state reactions or by the reaction conditions in solution. acs.org
The [2+2] photocycloaddition of chalcones can lead to the formation of different stereoisomers, including head-to-head and head-to-tail adducts, with either syn or anti stereochemistry. researchgate.net The specific isomer formed can be influenced by the presence of substituents on the aromatic rings. For instance, visible light-triggered, catalyst- and template-free [2+2] cycloadditions of chalcones have been reported to afford syn-cyclobutanes with high diastereoselectivity in the solid state. acs.org
Derivatization Strategies and Heterocyclic Compound Formation from this compound Precursors
The versatile reactivity of the α,β-unsaturated carbonyl system makes this compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov These reactions often proceed through an initial nucleophilic addition to the enone system followed by a cyclization step.
Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like acetic acid leads to the formation of pyrazoline derivatives. chim.itdergipark.org.tr The reaction is believed to proceed via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. chim.it
Isoxazoles: The synthesis of isoxazoles can be achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride. nih.gov This reaction involves the formation of an oxime intermediate, which then undergoes cyclization.
Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones by reacting them with urea, thiourea, or guanidine (B92328) in the presence of a base. This reaction involves the condensation of the nucleophilic agent with the α,β-unsaturated carbonyl system, leading to the formation of the six-membered heterocyclic ring.
These derivatization strategies highlight the utility of this compound as a building block in the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Photoinduced Chemical Transformations and Photoreactivity Studies
Upon exposure to light, particularly in the UV region, this compound can undergo various photochemical transformations. The most common photoreactions observed for chalcones are E/Z isomerization and photodimerization. photos.or.krkoreascience.kr
E/Z Isomerization: The thermodynamically more stable (E)-isomer can be converted to the (Z)-isomer upon irradiation. This process is often reversible, and the photostationary state depends on the wavelength of the light used and the solvent. photos.or.krresearchgate.net The photoisomerization behavior of chalcone derivatives with ether groups at the 4- and 4'-positions has been studied, revealing that the electron-donating nature of the ether oxygen can influence the rotational barrier of the single bond in the chalcone backbone. koreascience.kr
Photodimerization: As discussed in the cycloaddition section, photodimerization via a [2+2] cycloaddition is a key photoreaction of chalcones. researchgate.net The efficiency and stereoselectivity of this reaction are highly dependent on the reaction medium (solution vs. solid state). acs.org
The photostability of chalcone derivatives is an important consideration for their application in materials science, for example, as photo-alignment layers in liquid crystal displays. Studies have shown that the absorbance of chalcones can change significantly upon irradiation, indicating photochemical transformation. nih.gov
Radical Scavenging Mechanisms and Electron Transfer Processes
Chalcones, particularly those bearing electron-donating substituents like hydroxyl or alkoxy groups, have been investigated for their antioxidant and radical scavenging properties. nih.govwwjmrd.comgsconlinepress.com The presence of the ethoxy group in this compound can enhance its ability to donate an electron or a hydrogen atom to a free radical, thereby neutralizing it.
The proposed mechanism for radical scavenging by phenolic and alkoxy-substituted chalcones often involves the formation of a stabilized phenoxy radical. The extended conjugation of the chalcone system allows for the delocalization of the unpaired electron, increasing the stability of the resulting radical and thus enhancing the scavenging activity. wwjmrd.com
Electron transfer processes are also fundamental to the reactivity of chalcones. The α,β-unsaturated carbonyl system can act as an electron acceptor in certain reactions. The redox potentials of chalcones are influenced by the nature and position of substituents on the aromatic rings. rsc.org The electron-donating ethoxy group can influence the electron transfer properties of the molecule, potentially making it a better electron donor compared to unsubstituted chalcones. Studies on chalcone derivatives have shown their ability to participate in electron transfer processes, for instance, in inhibiting electron transfer in biological systems or acting as photosensitizers in dye-sensitized solar cells. agya.infonih.gov
Table 2: Summary of Chemical Transformations
| Reaction Type | Reagents/Conditions | Product Type |
| Michael Addition | Soft Nucleophiles (e.g., enolates, amines) | 1,4-Adducts |
| [2+2] Photocycloaddition | UV light | Cyclobutane dimers |
| Pyrazoline Synthesis | Hydrazine hydrate, Acetic acid | Pyrazolines |
| Isoxazole Synthesis | Hydroxylamine hydrochloride | Isoxazoles |
| Pyrimidine Synthesis | Urea/Thiourea/Guanidine, Base | Pyrimidines |
| E/Z Isomerization | UV light | (Z)-isomer |
| Radical Scavenging | Free radicals | Neutralized radical species |
Structural Elucidation and Advanced Conformational Analysis of 2e 1 4 Ethoxyphenyl 3 Phenylprop 2 En 1 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the molecular structure of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one by probing the electronic and vibrational energy levels of its constituent atoms and functional groups.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Band Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds. For chalcones, the most prominent bands are associated with the carbonyl group (C=O), the α,β-unsaturated double bond (C=C), and the aromatic rings.
Key expected vibrational frequencies for this compound include:
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the conjugation with the α,β-double bond and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O bond.
Olefinic (C=C) Stretching: The stretching vibration of the trans-disubstituted C=C double bond typically appears in the 1580-1640 cm⁻¹ region.
Aromatic (C=C) Stretching: Multiple bands in the 1450-1600 cm⁻¹ range are characteristic of the C=C stretching vibrations within the two phenyl rings.
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the ethoxy group is expected to produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.
Trans C-H Bending: A characteristic out-of-plane bending (wagging) vibration for the trans C-H bonds on the α,β-double bond is expected around 970-990 cm⁻¹, providing clear evidence for the (2E) stereochemistry.
Raman spectroscopy offers complementary information, particularly for the non-polar C=C bonds of the aromatic rings and the olefinic bridge, which often produce strong Raman signals. researchgate.netoxinst.com
Table 1: Expected FTIR and Raman Band Assignments
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | - |
| Aliphatic C-H Stretch | 2990-2850 | Medium | From ethoxy group |
| Carbonyl (C=O) Stretch | 1650-1680 | Strong (FTIR), Medium (Raman) | Conjugated ketone |
| Olefinic (C=C) Stretch | 1580-1640 | Medium-Strong (Raman) | Part of the enone system |
| Aromatic (C=C) Stretch | 1450-1600 | Medium-Strong | Multiple bands expected |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Aryl-alkyl ether |
| Symmetric C-O-C Stretch | ~1040 | Strong | Aryl-alkyl ether |
| Trans C-H Out-of-Plane Bend | 970-990 | Strong | Confirms (2E) stereochemistry |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H-NMR spectrum , the protons on the α,β-unsaturated bridge are particularly diagnostic. They appear as two distinct doublets in the downfield region (typically 6.5-8.0 ppm). The large coupling constant (J ≈ 15-16 Hz) between these two protons is definitive proof of their trans relationship. The aromatic protons of the two phenyl rings will appear as multiplets or distinct doublets, depending on the substitution pattern. The protons of the ethoxy group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃) in the upfield region.
In the ¹³C-NMR spectrum , the carbonyl carbon is the most deshielded, appearing significantly downfield (around 188-190 ppm). The carbons of the α,β-double bond and the aromatic rings resonate in the 114-145 ppm range. The carbons of the ethoxy group are found in the upfield region, with the -CH₂- carbon around 64 ppm and the -CH₃- carbon around 15 ppm.
Table 2: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts
| Atom | Spectrum | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |
|---|---|---|---|
| Carbonyl (C=O) | ¹³C-NMR | 188-190 | - |
| α-CH | ¹H-NMR | ~7.4-7.6 | Doublet, J ≈ 15.5 Hz |
| β-CH | ¹H-NMR | ~7.7-7.9 | Doublet, J ≈ 15.5 Hz |
| α-Carbon | ¹³C-NMR | ~121-123 | - |
| β-Carbon | ¹³C-NMR | ~143-145 | - |
| Aromatic Protons | ¹H-NMR | 6.9-8.1 | Multiplets and doublets |
| Aromatic Carbons | ¹³C-NMR | 114-135 | Multiple signals |
| -OCH₂- | ¹H-NMR | ~4.1 | Quartet |
| -CH₃ | ¹H-NMR | ~1.4 | Triplet |
| -OCH₂- | ¹³C-NMR | ~64 | - |
| -CH₃ | ¹³C-NMR | ~15 | - |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of the molecule. Chalcones possess an extended π-conjugated system that acts as a chromophore, absorbing light in the UV-visible region. The spectrum is typically dominated by two major absorption bands.
Band I: This intense absorption, usually found at longer wavelengths (λ_max > 300 nm), is attributed to the π → π* electronic transition involving the entire cinnamoyl system (Ar-CH=CH-C=O).
Band II: A second, often more intense band at shorter wavelengths (λ_max < 300 nm) corresponds to the π → π* transition within the benzoyl moiety (Ar-C=O).
The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings. physchemres.org The ethoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of Band I compared to the unsubstituted parent chalcone (B49325).
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. The molecule is expected to be nearly planar, a consequence of the extensive π-conjugation across the enone bridge and the two phenyl rings. nih.gov The crystal packing is likely stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···π interactions between the hydrogen atoms and the aromatic rings. nih.goviucr.org
Conformational Analysis and Rotational Isomerism in Solution and Solid States
The central enone linker (-CH=CH-C=O-) of chalcones can exist in two main planar conformations due to rotation around the single bond between the carbonyl group and the α-carbon: s-cis and s-trans. In the s-cis conformation, the carbonyl double bond and the olefinic double bond are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides.
Influence of the (2E) Stereochemistry on Overall Molecular Geometry
This (2E) stereochemistry enforces a relatively linear, elongated, and largely planar molecular geometry. nih.gov This planarity is crucial as it maximizes the overlap of p-orbitals across the molecule, leading to an extended π-conjugated system. This extended conjugation is directly responsible for the compound's characteristic spectroscopic properties, particularly its strong absorption in the UV-Vis region, and influences its electronic and chemical behavior. The rigidity and defined geometry imparted by the (2E) double bond are fundamental to how the molecule interacts with its environment, including how it packs in a crystal lattice and how it might bind to biological targets. rsc.org
Computational and Theoretical Investigations of 2e 1 4 Ethoxyphenyl 3 Phenylprop 2 En 1 One
Quantum Chemical Calculations via Density Functional Theory (DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the electronic structure and properties of molecules. researchgate.net For chalcones, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven reliable for predicting a range of molecular properties. researchgate.net
The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. krishisanskriti.org The result is a stationary point on the potential energy surface, which corresponds to the most stable conformer of the molecule.
Below are selected experimental bond lengths and angles for the closely related (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which theoretical calculations for the title compound would aim to replicate. nih.govresearchgate.net
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C=O | 1.25 | C-C-C (enone) | 120.5 |
| C=C (enone) | 1.34 | C=C-C (enone) | 126.8 |
| C-C (phenyl-C=C) | 1.45 | O=C-C (enone) | 120.1 |
| C-C (ethoxyphenyl-C=O) | 1.48 | O=C-C (phenyl) | 119.7 |
| C-O (ethoxy) | 1.36 | C-O-C (ethoxy) | 117.9 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.org A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
For (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one, the HOMO is expected to be localized primarily on the 4-ethoxyphenyl ring, as the ethoxy group is a strong electron-donating group. The LUMO, conversely, is typically distributed across the entire π-conjugated system, including the enone bridge and the unsubstituted phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Computational studies on similar chalcones have reported HOMO-LUMO energy gaps in the range of 3.7 to 4.6 eV, suggesting good reactivity, which is often correlated with their biological activities.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 to -6.5 | Electron-donating ability |
| ELUMO | ~ -1.8 to -2.5 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | ~ 3.7 to 4.6 | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent intermediate potential values.
For this compound, the MEP map would show the most negative region (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This identifies it as the primary site for electrophilic attack and hydrogen bonding. The aromatic rings, particularly the ethoxy-substituted ring, would also show negative potential (yellow/orange), while the hydrogen atoms would be associated with positive potential (blue).
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of reactivity than the energy gap alone.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
High hardness (η) indicates low reactivity, while high softness (S) suggests high reactivity. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. DFT calculations on various chalcones provide typical values for these parameters, which help in classifying them as either strong or moderate electrophiles.
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | ~ 4.2 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.1 eV |
| Chemical Softness (S) | 1 / (2η) | ~ 0.24 eV-1 |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 4.2 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation
Time-Dependent DFT (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the nature of these transitions (e.g., π→π* or n→π*).
For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV-Vis region corresponding to a π→π* transition. This transition involves the excitation of an electron from a π bonding orbital (largely the HOMO) to a π* antibonding orbital (largely the LUMO), which is characteristic of highly conjugated systems. The calculations can also be performed in different solvents to model the solvatochromic effects on the absorption spectrum.
Theoretical Spectroscopic Parameter Prediction (NMR chemical shifts, Vibrational Frequencies)
DFT can also be used to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions allows for the unambiguous assignment of signals in complex spectra.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculation first determines the equilibrium geometry and then computes the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.govresearchgate.net These calculations allow for a detailed assignment of the vibrational modes, such as the characteristic C=O and C=C stretching frequencies of the chalcone (B49325) core. krishisanskriti.org
Advanced Materials Science Applications and Tailored Properties of Chalcone Derivatives
Linear Optical Properties and Chromophoric Design
The linear optical properties of chalcones, such as absorption and emission of light, are dictated by the electronic transitions within their π-conjugated system. The design of these molecules as chromophores—the part of a molecule responsible for its color—involves modifying their structure to control these transitions and, consequently, their interaction with light.
Absorption and Emission Characteristics of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one
The electronic absorption spectrum of chalcones is generally characterized by two main bands in the ultraviolet-visible region. These bands arise from π→π* and n→π* electronic transitions. The intense, broad band typically observed at longer wavelengths is attributed to the π→π* transition within the delocalized system encompassing the aromatic rings and the enone bridge. A weaker band at a slightly longer wavelength corresponds to the n→π* transition of the carbonyl group's non-bonding electrons.
For This compound , specific experimental absorption data is not extensively documented in publicly accessible literature. However, based on data from closely related chalcone (B49325) analogues, its maximum absorption (λmax) is expected to occur in the 300-400 nm range. This absorption is characteristic of the intramolecular charge transfer (ICT) from the electron-donating ethoxy-substituted phenyl ring to the rest of the π-system. For instance, a similar organic compound, (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one, exhibits an absorption maximum at 364 nm. researchgate.net The solvent environment can also influence the absorption characteristics, with more polar solvents often causing shifts in the λmax due to stabilization of the excited state.
Detailed information regarding the emission characteristics, such as fluorescence or phosphorescence, of This compound is scarce. Many chalcone derivatives exhibit low fluorescence quantum yields, as the efficiency of light emission can be compromised by non-radiative decay processes and facile E/Z (trans/cis) isomerization of the double bond in the excited state.
| Compound | Maximum Absorption (λmax) | Notes |
|---|---|---|
| This compound | Estimated 300-400 nm | Estimation based on general chalcone structure. |
| (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one | 364 nm | A structurally related chalcone derivative. researchgate.net |
Impact of Substituents on Electronic Transitions and Optical Behavior
The optical properties of chalcones can be precisely tuned by introducing substituent groups onto the aromatic rings. These substituents modify the electronic distribution within the molecule, thereby altering the energy required for electronic transitions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in this process.
In This compound , the ethoxy group (-OCH2CH3) on one of the phenyl rings acts as an electron-donating group. It increases the electron density of the aromatic ring through resonance, effectively pushing electrons into the conjugated π-system. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the energy required for the π→π* transition is lowered, leading to a bathochromic (red) shift in the absorption maximum compared to an unsubstituted chalcone. The other phenyl ring is unsubstituted. This D-π-π (Donor-π-Bridge-π-System) arrangement facilitates intramolecular charge transfer upon photoexcitation, which is fundamental to many of its optical properties. Studies on various chalcones confirm that stronger electron-donating groups generally lead to more significant red shifts in the absorption spectra. biointerfaceresearch.com
Nonlinear Optical (NLO) Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Organic materials like chalcones are of great interest for NLO applications due to their large NLO responses, fast switching times, and the ability to be tailored through synthetic chemistry. researchgate.net
First and Second Hyperpolarizabilities (β and γ) Calculations
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects, while the second hyperpolarizability (γ) governs third-order NLO phenomena. These parameters are often calculated using quantum chemical methods, such as Density Functional Theory (DFT), which can predict the NLO properties of molecules before they are synthesized. biointerfaceresearch.comepstem.net
There are no specific, publicly available calculated hyperpolarizability values for This compound . However, DFT calculations on analogous chalcone structures provide insight into the expected magnitude of these properties. For chalcones with a Donor-π-Acceptor (D-π-A) configuration, β values can be significant. The target molecule, having a donor group but lacking a strong acceptor, would be expected to have a modest β value. The second hyperpolarizability (γ), related to third-order effects, is generally present in all molecules with conjugated systems. For some chalcone derivatives, γ values have been determined to be on the order of 10-32 esu. acrhem.org
| Compound Type | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Method |
|---|---|---|---|
| Generic D-π-A Chalcones | Can significantly surpass urea | - | DFT Calculations researchgate.net |
| Substituted Chalcones | - | ~10-32 esu | Experimental (Z-scan) acrhem.org |
Second Harmonic Generation (SHG) and Third-Order Susceptibility (χ(3)) for Optoelectronic Applications
Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interact with the material and are converted into a single photon with twice the frequency. For SHG to occur, a material must lack a center of symmetry at the macroscopic level (non-centrosymmetric crystal packing). Chalcones are known to have a high tendency to crystallize in non-centrosymmetric space groups, making them promising candidates for SHG applications. researchgate.net The SHG efficiency of chalcone derivatives has been reported to be several times that of the standard inorganic material, urea. researchgate.net
Third-order NLO properties are described by the third-order susceptibility (χ(3)). Materials with a significant χ(3) are important for applications like optical switching and optical limiting. The Z-scan technique is a common experimental method used to measure these properties. Studies on various chalcone derivatives have reported third-order susceptibility values in the range of 10-14 to 10-6 esu, indicating their potential for such applications. acrhem.orgnih.gov The delocalized π-electrons in the chalcone backbone are primarily responsible for this third-order response. acrhem.org
Structure-NLO Property Relationships and Molecular Engineering for Enhanced Response
The relationship between a molecule's structure and its NLO properties is a cornerstone of materials design. For chalcones, several key structural features govern their NLO response:
Intramolecular Charge Transfer (ICT): The most effective strategy for enhancing the first hyperpolarizability (β) is to create a D-π-A system. By placing a strong electron-donating group on one phenyl ring and a strong electron-withdrawing group (like -NO2) on the other, the ICT is maximized, leading to a large change in dipole moment between the ground and excited states and thus a high β value. researchgate.net
π-Conjugated Bridge: The length and nature of the conjugated system that connects the donor and acceptor groups are critical. The enone bridge in chalcones provides an efficient pathway for electron delocalization. Extending this conjugation can further enhance NLO properties.
Molecular Planarity: A nearly planar molecular structure is crucial for effective π-electron delocalization along the chalcone backbone. Significant twisting between the phenyl rings and the enone bridge can disrupt conjugation and reduce the NLO response. X-ray diffraction studies on a related compound, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, show that the molecule is nearly planar, which is favorable for NLO activity. nih.gov
Crystal Packing: For second-order NLO applications like SHG, molecules must crystallize in a non-centrosymmetric arrangement. Molecular engineering can influence crystal packing through the introduction of specific functional groups that encourage desired intermolecular interactions, such as hydrogen bonding. researchgate.net
For This compound , the presence of the electron-donating ethoxy group provides a degree of ICT. However, its NLO response, particularly its second-order response, could be significantly enhanced by replacing the unsubstituted phenyl group with a phenyl ring bearing a strong electron-withdrawing substituent. This molecular engineering approach would transform the molecule into a more potent D-π-A chromophore, making it a more promising candidate for advanced optoelectronic applications.
Supramolecular Chemistry and Self-Assembly of Chalcone Derivatives
The field of supramolecular chemistry explores the intricate ways in which molecules organize into larger, functional structures through noncovalent interactions. Chalcone derivatives, such as this compound, are exemplary candidates for supramolecular assembly due to their rigid π-conjugated backbone and the presence of functional groups capable of engaging in various intermolecular forces. These interactions govern the self-assembly process, leading to the formation of well-defined, higher-order architectures with tailored properties.
Noncovalent Interactions (e.g., π-stacking, Dipole-Dipole Interactions) in Crystal Engineering
The spatial arrangement of this compound molecules in the solid state is directed by a concert of noncovalent interactions, a cornerstone of crystal engineering. While the specific crystal structure of this exact compound is not widely reported, extensive studies on closely related analogues, such as (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provide significant insights into the governing intermolecular forces. nih.govresearchgate.net
The molecular structure of these chalcones is nearly planar, a feature that facilitates efficient packing in the crystal lattice. nih.gov The primary noncovalent interactions responsible for the supramolecular assembly include:
Hydrogen Bonding: Although the parent compound lacks strong hydrogen bond donors, weak C—H···O and C—H···π interactions play a crucial role in stabilizing the crystal packing. In related structures, these interactions form extensive networks, linking molecules into chains and more complex arrangements. nih.gov
π-π Stacking: The two aromatic rings in the chalcone scaffold are electron-rich and readily participate in π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or near-parallel fashion, are a significant driving force in the formation of columnar or layered structures. The ethoxy and phenyl substituents can influence the electronic nature of the rings and thus modulate the strength and geometry of these stacking interactions.
The interplay of these noncovalent forces is summarized in the following table, based on analysis of a closely related chalcone derivative.
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | Weak C—H···O and C—H···π interactions | Directional control, formation of chains and networks |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings | Formation of columnar or layered architectures |
| Dipole-Dipole | Interaction between permanent molecular dipoles | Influences molecular orientation and lattice energy |
| Van der Waals | Non-specific attractive and repulsive forces | Maximizes packing density and overall stability |
Formation of Ordered Supramolecular Architectures (e.g., columnar, layer structures)
The directional and specific nature of the noncovalent interactions discussed above leads to the formation of highly ordered supramolecular architectures. In the case of this compound and its analogues, the nearly planar molecular shape and the propensity for π-π stacking favor the formation of either columnar or layered structures within the crystal lattice.
In a columnar arrangement , the molecules stack one on top of the other, primarily driven by π-π interactions between the aromatic rings. The ethoxyphenyl and phenyl groups of adjacent molecules would align to maximize this interaction. These columns are then held together by weaker inter-columnar forces, such as hydrogen bonds and van der Waals interactions.
Alternatively, in a layered structure , the chalcone molecules arrange themselves in sheets or layers. Within each layer, the molecules are interconnected by a network of in-plane interactions, such as C—H···O hydrogen bonds. The layers then stack upon one another, stabilized by interlayer π-π stacking and other weaker forces. The specific architecture adopted is a delicate balance of all contributing noncovalent interactions, and can be influenced by factors such as the nature of the substituents and the crystallization conditions.
Organogelation and Gel-to-Sol Transitions Induced by External Stimuli (e.g., Photoirradiation)
While specific studies on the organogelation properties of this compound are not extensively documented, the broader class of chalcone derivatives has shown significant potential as low-molecular-weight organogelators. These molecules can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel.
The driving forces for this self-assembly into fibrous networks are the same noncovalent interactions that govern crystal packing, namely hydrogen bonding, π-π stacking, and van der Waals forces. The ethoxy group on the chalcone could potentially enhance its solubility in certain organic solvents, a key factor in determining its gelation ability.
A particularly interesting aspect of chalcone-based gels is their potential for stimuli-responsive behavior. The α,β-unsaturated ketone core of the chalcone is a photoactive moiety. Upon irradiation with UV light, it can undergo a reversible trans to cis isomerization. mdpi.comresearchgate.net This change in molecular geometry can disrupt the delicate balance of noncovalent interactions that maintain the gel network, leading to a gel-to-sol transition . nih.govrsc.org
This photo-induced transition is a key feature for the development of "smart" materials. The process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation, allowing for the creation of switchable materials.
| Stimulus | Molecular Mechanism | Macroscopic Effect |
| UV Irradiation | trans to cis isomerization of the C=C double bond | Disruption of self-assembled network, leading to Gel-to-Sol Transition |
| Visible Light/Heat | cis to trans isomerization of the C=C double bond | Reformation of the self-assembled network, leading to Sol-to-Gel Transition |
Integration into Thin Films and Composite Materials for Optoelectronic Devices
The unique electronic and optical properties of chalcone derivatives, including this compound, make them attractive candidates for integration into thin films and composite materials for optoelectronic applications. um.edu.myresearchgate.net Their extended π-conjugation system leads to strong absorption and emission in the UV-visible region, and their molecular structure can be readily tuned to optimize these properties for specific devices. um.edu.my
Chalcone derivatives can be incorporated into thin films using various deposition techniques, such as spin coating, drop casting, or thermal evaporation. researchgate.net The morphology and molecular packing within these films are critical to their performance and are influenced by the deposition parameters and the nature of the substrate. The ability of this compound to form ordered supramolecular assemblies is advantageous for creating well-defined and potentially highly conductive thin films.
Once integrated into a thin film or a composite material, this chalcone derivative could serve several functions in an optoelectronic device:
Active Layer in Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of chalcones make them suitable for use as emissive materials in OLEDs. By carefully selecting the substituents, the emission color can be tuned across the visible spectrum.
Electron or Hole Transport Layer: The π-conjugated system of chalcones can facilitate the transport of charge carriers (electrons and holes), a crucial function in devices like OLEDs and organic photovoltaics (OPVs). The ethoxyphenyl group, being electron-donating, could enhance hole transport properties.
Nonlinear Optical (NLO) Materials: The donor-π-acceptor nature of many chalcones gives rise to significant second- and third-order nonlinear optical responses. This makes them promising for applications in optical switching, frequency conversion, and other photonic technologies.
The performance of this compound in these applications would be highly dependent on its specific electronic properties, such as its HOMO-LUMO energy levels and charge carrier mobility. These properties are, in turn, influenced by its molecular structure and its organization within the solid-state device.
Future Research Directions and Perspectives for 2e 1 4 Ethoxyphenyl 3 Phenylprop 2 En 1 One
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of chalcones, including (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one, is predominantly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). nih.govrjpn.orgnih.gov Traditional methods often rely on strong acid or base catalysts and can involve harsh reaction conditions, leading to environmental concerns and product mixtures. jchemrev.comrsc.org The future of chalcone (B49325) synthesis lies in the adoption of green chemistry principles to create more efficient and environmentally benign processes. rjpn.orgacgpubs.org
Key areas for future research include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, often from hours to minutes, while improving product yields and selectivity compared to conventional heating methods. frontiersin.orgnih.gov
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. rjpn.org Research into solvent-free (solid-state) reactions or the use of eco-friendly solvents like ionic liquids or polyethylene (B3416737) glycol (PEG) is a promising avenue. rsc.orgfrontiersin.orgacs.org
Novel Catalytic Systems: The development of reusable and less hazardous catalysts is crucial. This includes exploring solid acid catalysts, such as Mg(HSO₄)₂, biocatalysts, and nano-catalysts like zinc oxide (ZnO) nanoparticles, which can offer high efficiency and easier separation from the reaction mixture. rsc.orgdovepress.com
Mechanochemistry: Techniques like ball milling provide a solvent-free approach that can lead to high yields and may be scalable for industrial applications. rsc.org
| Methodology | Key Advantages | Challenges/Research Focus | Reference |
|---|---|---|---|
| Microwave Irradiation | Rapid kinetics, high yields, enhanced selectivity | Scale-up for industrial production, hotspot management | rjpn.orgfrontiersin.org |
| Ultrasound-Assisted Synthesis | Shorter reaction times, good yields at room temperature | Optimizing frequency and power for specific reactions | frontiersin.org |
| Solvent-Free Synthesis | Reduced waste, simplified workup, lower environmental impact | Ensuring efficient mixing of solid reactants, heat transfer | rsc.orgfrontiersin.org |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable | Enzyme stability, cost, and reusability | rjpn.org |
| Mechanochemistry (Ball Milling) | Solvent-free, applicable to industrial scale, efficient | Control over reaction temperature, understanding reaction mechanisms | rsc.org |
Exploration of Novel Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. In situ reaction monitoring provides real-time data without the need for sample extraction, which can alter the reaction course. spectroscopyonline.com The conjugated π-system of the this compound scaffold imparts distinct photophysical properties, making it an ideal candidate for spectroscopic analysis. mdpi.comnih.gov
Future research should focus on:
Developing Chalcone-Based Fluorescent Probes: The inherent fluorescence of many chalcone derivatives can be harnessed. jchemrev.comnih.gov By modifying the structure, it may be possible to design probes whose fluorescence properties (intensity, wavelength) change predictably throughout the reaction, allowing for real-time tracking of reactant consumption and product formation.
Utilizing Spectroscopic Techniques for Kinetic Studies: Applying techniques like UV-Vis, Raman, and infrared (IR) spectroscopy in real-time can elucidate reaction pathways and identify transient intermediates. spectroscopyonline.com This information is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts.
Chromogenic and Fluorogenic Sensing: The chalcone structure is a versatile platform for creating chemosensors. nih.gov Research into how the scaffold of this compound interacts with components of the reaction mixture (e.g., catalysts, intermediates) could lead to novel probes for monitoring specific species in situ.
Advanced Computational Studies for Excited State Dynamics and Photophysical Processes
Computational chemistry provides powerful tools for understanding the electronic structure and behavior of molecules at a level of detail often inaccessible through experimentation alone. mdpi.com For chalcones like this compound, computational studies are essential for elucidating their photophysical properties, which are critical for applications in materials science, such as in optoelectronics or as UV filters. rsc.orgnih.gov
Future computational work should target:
Time-Dependent Density Functional Theory (TD-DFT) Calculations: These calculations can predict UV-Vis absorption spectra, vertical excitation energies, and oscillator strengths, providing insight into how the molecule interacts with light. rsc.orgacs.org
Modeling Excited-State Relaxation Pathways: Understanding the dynamics after photoexcitation is crucial. Advanced simulations can map the pathways for energy dissipation, including fluorescence, internal conversion, and intersystem crossing to triplet states. rsc.org This is particularly relevant for designing efficient light-emitting materials or photostable sunscreens.
Solvatochromism Studies: The photophysical properties of chalcones can be highly sensitive to the polarity of their environment. mdpi.com Computational modeling can simulate these solvent effects, helping to predict the behavior of this compound in different media and aiding in the design of sensors.
| Computational Method | Key Parameters Investigated | Potential Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized ground-state geometry, HOMO-LUMO energies, dipole moment | Predicting chemical reactivity and electronic properties | nih.govacs.org |
| Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, simulated absorption spectra | Understanding UV-Vis absorption and designing optical materials | mdpi.comrsc.org |
| Polarizable Continuum Model (PCM) | Solvent effects on electronic and photophysical properties | Designing solvatochromic sensors and predicting behavior in solution | researchgate.net |
Design and Synthesis of Hybrid Materials Incorporating the this compound Scaffold
The chalcone framework is a versatile building block, or "scaffold," for the synthesis of more complex molecules and materials. nih.govacs.org By chemically linking this compound to other functional units, novel hybrid materials with enhanced or entirely new properties can be created. nih.gov
Prospective research areas include:
Chalcone-Heterocycle Hybrids: Incorporating nitrogen, oxygen, or sulfur-containing heterocyclic rings (e.g., pyrazole, isoxazole, pyridine) into the chalcone structure is a well-established strategy for modulating biological activity. nih.govnih.gov Synthesizing hybrids based on the this compound core could lead to new therapeutic agents.
Polymeric Materials: The reactive α,β-unsaturated ketone system in the chalcone can be used for polymerization reactions. stmjournals.com Incorporating the this compound moiety into polymer chains could yield materials with interesting optical or electronic properties for use in devices like organic light-emitting diodes (OLEDs). nih.gov
Hybrid Pharmacophores: Combining the chalcone scaffold with another known pharmacophore can lead to dual-action drugs or compounds with improved potency and selectivity. acs.org This represents a significant avenue in modern drug discovery.
Rational Computational Design of New Chalcone Analogues with Predetermined Advanced Properties
Advances in computational power and modeling algorithms now allow for the rational, in silico design of molecules with desired properties, reducing the reliance on time-consuming trial-and-error synthesis. nih.govnih.gov This approach is particularly well-suited for the chalcone framework, where simple modifications to the two aromatic rings can lead to significant changes in function. researchgate.net
Future directions in this area involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models that correlate structural features with observed biological activity or physical properties, researchers can predict the properties of novel, unsynthesized chalcone analogues. researchgate.net
Molecular Docking: For therapeutic applications, molecular docking simulations can predict how different analogues of this compound might bind to specific biological targets, such as enzymes or receptors. dovepress.commdpi.com This allows for the targeted design of potent and selective inhibitors or modulators.
Predictive Modeling for Materials Science: Computational methods can be used to predict properties relevant to materials science, such as nonlinear optical (NLO) responses, charge transport potential, and photostability. mdpi.comresearchgate.net This enables the pre-screening of virtual libraries of this compound derivatives to identify the most promising candidates for specific applications before committing to their synthesis.
By pursuing these interconnected research avenues, the scientific community can continue to build upon the versatile and promising scaffold of this compound, paving the way for new discoveries in sustainable chemistry, materials science, and medicine.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting 4-ethoxyacetophenone with benzaldehyde in the presence of a base catalyst (e.g., KOH or NaOH) in ethanol at 0–50°C. The reaction mixture is stirred for 2–3 hours at room temperature, followed by acidification to precipitate the product . Yield optimization can involve adjusting the molar ratio of reactants, solvent polarity, and reaction temperature .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .
- NMR : <sup>1</sup>H NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons). The ethoxy group’s –OCH2CH3 appears as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~4.0–4.2 ppm) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and bond parameters (e.g., C=O bond length ~1.22 Å, C=C bond length ~1.33 Å) .
Q. What are the standard protocols for evaluating the compound’s purity and stability?
- HPLC/GC-MS : Quantifies purity (>95% typically required for research-grade material).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition temperature >200°C for similar chalcones) .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or photodegradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) validate experimental data for this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO energy gap, electrophilicity index). For example:
Q. What strategies resolve contradictions between experimental and computational results?
- Basis Set Refinement : Use higher-level basis sets (e.g., cc-pVTZ) to improve accuracy.
- Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to align with experimental conditions .
- Crystallographic Validation : Compare computed bond lengths/angles with XRD data (e.g., C=O bond deviation <0.02 Å) .
Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity and bioactivity?
- Electronic Effects : The ethoxy group (–OC2H5) is electron-donating, increasing electron density on the aromatic ring and enhancing nucleophilic attack susceptibility compared to methoxy (–OCH3) .
- Bioactivity : Ethoxy-substituted chalcones show improved antimicrobial activity (MIC ~25–50 µg/mL against S. aureus) compared to methoxy analogs due to enhanced lipophilicity .
Q. What experimental design considerations are critical for assessing antimicrobial activity?
- Assay Selection : Broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC).
- Controls : Include positive (e.g., ciprofloxacin) and solvent (e.g., DMSO) controls.
- Docking Studies : AutoDock Vina can predict binding affinities to target enzymes (e.g., E. coli DNA gyrase B, docking score ~−8.5 kcal/mol) .
Q. How can isomerization during synthesis be minimized?
- Low-Temperature Reaction : Conduct the condensation at 0–5°C to favor kinetic control and E-isomer formation .
- Acid Quenching : Immediate acidification post-reaction prevents base-mediated isomerization .
Methodological Challenges and Solutions
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Q. How are charge-transfer properties evaluated for optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
